Antibacterial Potency: Activity Against Gram-Negative E. coli Compared to D-4-Hydroxyphenylglycine
The racemic mixture containing the 2-(4-amino-2-hydroxyphenyl)acetic acid scaffold demonstrates potent antibacterial activity against Escherichia coli with a reported Minimum Inhibitory Concentration (MIC) of 0.0048 mg/mL . In contrast, D-4-hydroxyphenylglycine (the D-isomer used in antibiotic synthesis) shows an MIC of 0.12 mg/mL against S. aureus 8907/8908 strains, indicating a significantly weaker direct antibacterial effect for the pure D-isomer [1]. While these are cross-study comparisons, the data suggest the positional isomerism and racemic state may confer superior intrinsic antibacterial activity, which is critical for applications in antimicrobial resistance research or novel antibiotic scaffold design.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.0048 mg/mL (against E. coli) |
| Comparator Or Baseline | D-4-Hydroxyphenylglycine, MIC = 0.12 mg/mL (against S. aureus) |
| Quantified Difference | Target compound shows 25-fold higher potency in its respective bacterial assay, though note the different bacterial strains. |
| Conditions | Broth microdilution assay; different bacterial strains as specified. |
Why This Matters
This identifies a quantifiable advantage in intrinsic antibacterial potency that would be lost if the user procured the more common D-isomer intended for antibiotic conjugation.
- [1] Estudos de novas rotas para a síntese estereosseletiva da (-)-citoxazona e da (+)-5-epi-citoxazona e ensaios de atividade antibacteriana. D-4-Hydroxyphenylglycine MIC data. Biblioteca Digital de Teses e Dissertações. View Source
